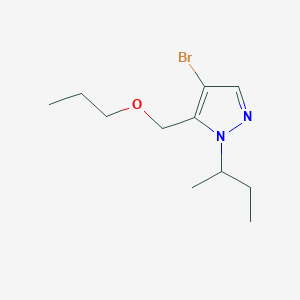

![molecular formula C11H11ClN2O B2452518 3-[(2-Chloropyridin-3-yl)amino]cyclohex-2-en-1-one CAS No. 198141-10-5](/img/structure/B2452518.png)

3-[(2-Chloropyridin-3-yl)amino]cyclohex-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

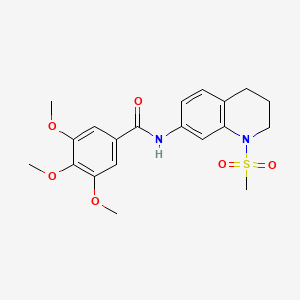

The compound “3-[(2-Chloropyridin-3-yl)amino]cyclohex-2-en-1-one” is a chemical compound that has been researched extensively. It has a molecular weight of 222.67 and an IUPAC name of 3-[(2-chloro-3-pyridinyl)amino]-5,5-dimethyl-2-cyclohexen-1-one .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H11ClN2O/c1-13(2)7-9(6-10(17)8-13)16-11-4-3-5-15-12(11)14/h3-6,16H,7-8H2,1-2H3 . This code provides a detailed description of the molecule’s structure.Its molecular weight is 222.67.

Scientific Research Applications

Synthesis of Aminophenols

- A study by Szymor-Pietrzak et al. (2020) demonstrated the formation of meta-aminophenols through the action of DBU on 3-amino-2-chlorocyclohex-2-en-1-ones. This process is significant in organic chemistry for synthesizing various aminophenols.

Molecular and Crystal Structures

- Research by Cruz et al. (2006) investigated the molecular and crystal structures of compounds involving 3-amino-2-chloropyridine derivatives. These studies contribute to the understanding of molecular interactions and structural properties in crystallography.

Supramolecular Structures

- A study by Cheng et al. (2011) focused on the supramolecular structures constructed by derivatives of 3-amino-2-chloropyridine. This research is pivotal in exploring molecular packing and base pairing in aminopyrimidine structures, which has implications for understanding nucleic acid structures and functions.

Dye-Sensitized Solar Cells

- Wang et al. (2013) conducted research on iridium complexes based on 5,5-dimethyl-3-(pyridine-2-yl)cyclohex-2-enone ligands as potential photosensitizers for dye-sensitized solar cells (DSSC) (Wang et al., 2013). This study highlights the application of cyclohexenone derivatives in solar cell technology.

Synthesis of Bioactive Compounds

- Zhang et al. (2019) synthesized a series of compounds with 3-(((3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)methylene)amino)substituted-benzo[d][1,2,3]triazin-4(3H)-ones, which showed potential insecticidal and fungicidal activities (Zhang et al., 2019). This illustrates the chemical's relevance in developing new agricultural chemicals.

Pharmaceutical Research

- Bakke and Říha (2001) developed a method for preparing 3-amino-2-chloropyridines with various substituents, which are key intermediates in synthesizing pharmaceutical compounds like Nevirapine analogues (Bakke & Říha, 2001). This underlines the compound's significance in medicinal chemistry.

Safety and Hazards

Mechanism of Action

Target of Action

It is known to be an intermediate in the synthesis of various medicinal and agricultural chemicals .

Mode of Action

It is known to be involved in Suzuki-Miyaura cross-coupling reactions of heteroaryl compounds , which suggests it may interact with its targets through a similar mechanism.

Properties

IUPAC Name |

3-[(2-chloropyridin-3-yl)amino]cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c12-11-10(5-2-6-13-11)14-8-3-1-4-9(15)7-8/h2,5-7,14H,1,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMPSRLOXQCZMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)NC2=C(N=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(5-Bromopyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2452438.png)

![3-Bromo-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylindole](/img/structure/B2452440.png)

![N-(3-chlorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2452443.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl]but-2-enamide](/img/structure/B2452446.png)

![Tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate](/img/structure/B2452453.png)

![2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-(pyridin-3-yl)acetamide](/img/structure/B2452455.png)